molecular formula C32H43N2O3P B2691183 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate CAS No. 397282-53-0

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate

Cat. No. B2691183
CAS RN: 397282-53-0
M. Wt: 534.681
InChI Key: CEMWTDSMORHIKO-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate is a useful research compound. Its molecular formula is C32H43N2O3P and its molecular weight is 534.681. The purity is usually 95%.
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Scientific Research Applications

Steric Hindrance and Lithiation

Research on compounds with steric hindrance, similar to the structural complexity of the specified chemical, indicates their significant influence on lithiation processes. For instance, the study of ferrocenylalkylamines demonstrates how steric hindrance affects regio- and diastereoselectivity during lithiation, leading to various phosphine derivatives. These derivatives have been utilized as chiral chelating ligands in asymmetric hydrogenation, indicating the potential application of complex molecules in catalysis and synthesis (Deus, Robles, & Herrmann, 1990).

Asymmetric Homogeneous Hydrogenation

Another study explores the interaction between solvent complexes and rhodium diphosphine precursors in asymmetric homogeneous hydrogenation. This research sheds light on how different ligands and their structural attributes, including those resembling the query compound, can influence catalytic activities and the formation of complex products (Brown et al., 1981).

Prototropy and Radical Scavenging Activity

The investigation of Schiff bases, including their prototropy and radical scavenging activities, offers insights into how compounds with specific substituents and structural features can exhibit significant biological activities. These findings suggest potential applications in developing therapeutic agents or additives for the pharmaceutical and food industries (Kaştaş et al., 2017).

Phosphorus Compounds in Synthesis

Studies on the synthesis and reactivity of phosphorus compounds, including phosphinates and phosphonates, reveal their importance in organic synthesis and materials science. For example, the synthesis of steroid analogs and the exploration of their reactivity towards unsaturated substrates highlight the role of phosphorus compounds in creating complex molecular architectures and potential pharmaceuticals (Nazarov & Zavyalov, 1956; Barluenga et al., 1997).

properties

IUPAC Name

4-[[anilino-(4-methoxyphenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N2O3P/c1-23(2)30-21-12-24(3)22-31(30)37-38(35,29-19-15-27(16-20-29)34(4)5)32(33-26-10-8-7-9-11-26)25-13-17-28(36-6)18-14-25/h7-11,13-20,23-24,30-33H,12,21-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWTDSMORHIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)OC)NC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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